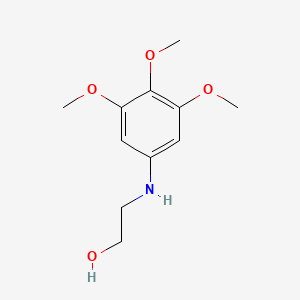![molecular formula C8H14OP+ B14305840 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium CAS No. 113985-74-3](/img/structure/B14305840.png)
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium is a phosphorus-containing bicyclic compound with the molecular formula C8H14OP+. It is also known as 9-phosphoniabicyclo[3.3.1]nonane 9-oxide . This compound is characterized by its unique bicyclic structure, which includes a phosphorus atom bonded to an oxygen atom, forming a phosphonium ion.
Méthodes De Préparation
The synthesis of 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium typically involves the reaction of a bicyclic precursor with a phosphorus-containing reagent. One common method is the reaction of 9-phosphabicyclo[3.3.1]nonane with an oxidizing agent to introduce the oxygen atom, forming the 9-oxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphonium ion back to its neutral form.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom or other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium can be compared with other similar compounds, such as:
9-Phosphabicyclo[4.2.1]nonane: Another bicyclic phosphorus compound with a different ring structure.
9-Phosphabicyclo[3.3.1]nonane, 9-dodecyl-: A derivative with a dodecyl group attached.
9-Icosyl-9-phosphabicyclo[3.3.1]nonane: A compound with an icosyl group, used in asymmetric synthesis and catalysis. These compounds share similar phosphorus-containing bicyclic structures but differ in their substituents and specific applications, highlighting the uniqueness of this compound in its reactivity and versatility.
Propriétés
Numéro CAS |
113985-74-3 |
|---|---|
Formule moléculaire |
C8H14OP+ |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
9-phosphoniabicyclo[3.3.1]nonane 9-oxide |
InChI |
InChI=1S/C8H14OP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2/q+1 |
Clé InChI |
MKROXAMHQSIQST-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)[P+]2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


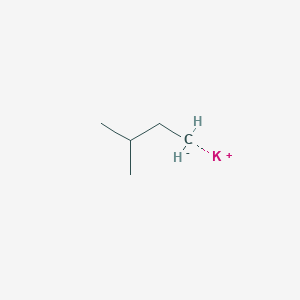
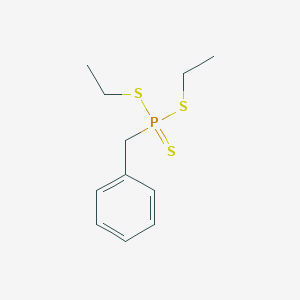
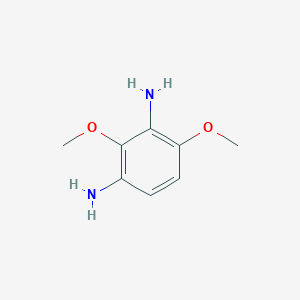
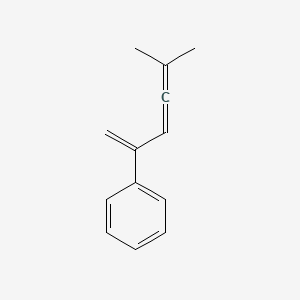
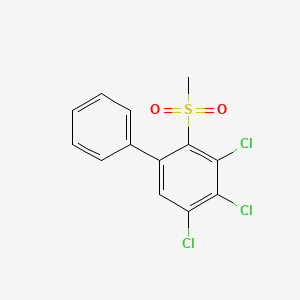
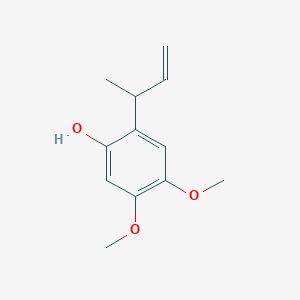
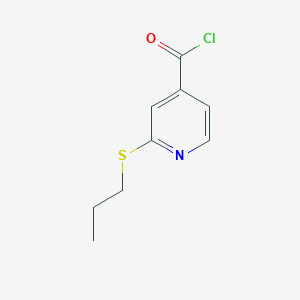
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
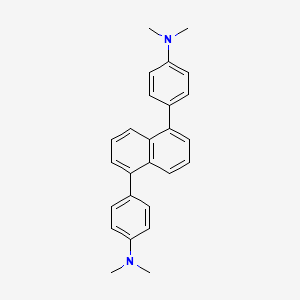
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
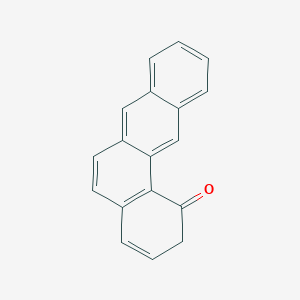
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
